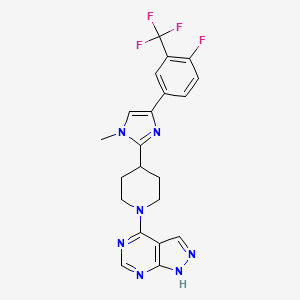

LY-2584702 free base

Description

p70S6K Inhibitor LY2584702 is an orally available inhibitor of p70S6K signaling, with potential antineoplastic activity. p70S6K inhibitor LY2584702 inhibits ribosomal protein S6 Kinase (p70S6K), and prevents phosphorylation of the S6 subunit of ribosomes, thereby inhibiting normal ribosomal function within tumor cells leading to a decrease in protein synthesis and in cellular proliferation. P70S6K, a serine/threonine kinase, acts downstream of PIP3 and phosphoinositide-dependent kinase-1 in the PI3 kinase pathway, is often upregulated in a variety of cancer cells, and is involved in the regulation of cell growth, proliferation, motility, and survival.

LY-2584702 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXRSVDHGLUMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082949-67-4 | |

| Record name | LY-2584702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2584702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2584702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2][3][4] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, motility, and survival.[1][5] Upregulation of this pathway is a common feature in various human cancers, making p70S6K an attractive target for therapeutic intervention.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

LY-2584702 exerts its biological effects through the direct inhibition of p70S6K.[1][6] By competing with ATP for the kinase's binding site, LY-2584702 effectively blocks the phosphorylation of downstream substrates.[2][4] The primary and most well-characterized substrate of p70S6K is the 40S ribosomal protein S6 (rpS6).[1][3] Phosphorylation of rpS6 is a key event in the initiation of protein synthesis. Consequently, by inhibiting p70S6K, LY-2584702 prevents the phosphorylation of rpS6, leading to a downstream cascade of events that includes the suppression of protein synthesis and a subsequent reduction in cell proliferation.[1][5]

The PI3K/Akt/mTOR signaling pathway, of which p70S6K is a key component, is a central regulator of cellular metabolism and growth in response to various growth factors and nutrients.[1] Dysregulation of this pathway is a hallmark of many cancers, often leading to uncontrolled cell growth and survival. LY-2584702's targeted inhibition of p70S6K offers a specific point of intervention within this complex network.

Quantitative Data

The potency and selectivity of LY-2584702 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for LY-2584702 free base and its tosylate salt.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference(s) |

| p70S6K | 4 | Cell-free enzyme assay | [3][6][7] |

| S6K1 | 2 | Cell-free enzyme assay | [1] |

| MSK2 | 58-176 | Cell-free enzyme assay | [1] |

| RSK | 58-176 | Cell-free enzyme assay | [1] |

Table 2: Cellular Activity

| Cell Line | Endpoint | IC50 (µM) | Assay Type | Reference(s) |

| HCT116 | Inhibition of S6 ribosomal protein phosphorylation (pS6) | 0.1 - 0.24 | Western Blot | [3][6][7] |

| A549, SK-MES-1 | Inhibition of cell proliferation | 0.1 - 0.6 | Cell Viability Assay | [1] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing | Effect | Reference(s) |

| U87MG glioblastoma | 12.5 mg/kg BID | Significant antitumor efficacy | [6] |

| HCT116 colon carcinoma | 12.5 mg/kg BID | Significant antitumor efficacy | [6] |

| HCT116 colon carcinoma | 2.3 mg/kg (TMED50), 10 mg/kg (TMED90) | Statistically significant tumor growth reduction | [1] |

Table 4: Phase I Clinical Trial Data

| Parameter | Value | Dosing Schedule | Reference(s) |

| Maximum Tolerated Dose (MTD) | 75 mg | Twice-daily (BID) | [8] |

| Maximum Tolerated Dose (MTD) | 100 mg | Once-daily (QD) | [8] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using the DOT language.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.

Caption: Generalized workflow for an in vitro p70S6K kinase inhibition assay.

Caption: General workflow for Western blot analysis of phospho-S6 levels.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of LY-2584702. These should be adapted and optimized for specific laboratory conditions and reagents.

In Vitro p70S6K Kinase Assay (ADP-Glo™ Format)

This protocol is based on a luminescent ADP-quantification assay to measure kinase activity.

Materials:

-

Recombinant p70S6K enzyme

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

S6 peptide substrate

-

LY-2584702 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of LY-2584702 in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare working solutions of p70S6K enzyme, ATP, and S6 peptide substrate in kinase buffer.

-

Assay Setup: To the wells of the assay plate, add 1 µL of the serially diluted LY-2584702 or DMSO vehicle control.

-

Enzyme Addition: Add 2 µL of the diluted p70S6K enzyme to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a 2X ATP/S6 peptide substrate mix to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of Phospho-S6 in HCT116 Cells

This protocol describes the detection of phosphorylated S6 ribosomal protein in HCT116 cells following treatment with LY-2584702.

Materials:

-

HCT116 colon cancer cell line

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

LY-2584702

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236 or Ser240/244) and anti-total S6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total S6 to normalize for protein loading.

HCT116 Xenograft Tumor Model

This protocol outlines the establishment of HCT116 xenografts in immunodeficient mice to evaluate the in vivo efficacy of LY-2584702.

Materials:

-

HCT116 cells

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional)

-

LY-2584702 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture HCT116 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 5-10 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer LY-2584702 or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 12.5 mg/kg BID).

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of LY-2584702.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of LY-2584702 on cell viability.

Materials:

-

Cancer cell lines (e.g., A549, SK-MES-1)

-

Complete cell culture medium

-

LY-2584702

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LY-2584702 and a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of LY-2584702. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K. Its mechanism of action, centered on the disruption of the PI3K/Akt/mTOR signaling pathway and the subsequent inhibition of protein synthesis and cell proliferation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or investigating the broader field of p70S6K inhibition. While preclinical studies showed promising anti-tumor activity, the clinical development of LY-2584702 has faced challenges, highlighting the complexities of translating preclinical efficacy into clinical benefit for this class of inhibitors. Nevertheless, LY-2584702 remains a valuable tool for elucidating the role of p70S6K in normal physiology and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. physiology.elte.hu [physiology.elte.hu]

- 3. LY-2584702 tosylate salt | S6 Kinase | TargetMol [targetmol.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Target of LY-2584702

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2584702 is a potent and selective, ATP-competitive small molecule inhibitor.[1][2] This technical guide provides a comprehensive overview of the cellular target of LY-2584702, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Primary Cellular Target: p70 Ribosomal S6 Kinase (p70S6K)

The primary cellular target of LY-2584702 is the p70 ribosomal protein S6 kinase (p70S6K) , also known as S6K1.[2][3] p70S6K is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[4] It is a key downstream effector of the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][5]

Mechanism of Action

LY-2584702 acts as an ATP-competitive inhibitor of p70S6K.[2][3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein (rpS6).[4] The phosphorylation of rpS6 is a critical step in the initiation of protein synthesis of transcripts containing a 5'-terminal oligopyrimidine tract (5'TOP), which encode for ribosomal proteins and elongation factors. By inhibiting p70S6K, LY-2584702 effectively blocks this process, leading to a decrease in protein synthesis and ultimately inhibiting cell proliferation.[4]

Quantitative Data

The following tables summarize the in vitro and cellular potency of LY-2584702 against its primary target and other related kinases.

| Target | Assay Type | IC50 (nM) | Reference |

| p70S6K | Cell-free | 4 | [3][6] |

| S6K1 | Enzyme Assay | 2 | [7] |

| p-rpS6 (in HCT116 cells) | Cellular | 100 - 240 | [3][7] |

| MSK2 | Enzyme Assay | 58 - 176 | [7] |

| RSK | Enzyme Assay | 58 - 176 | [7] |

Signaling Pathway

LY-2584702 targets a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.

Caption: The PI3K/Akt/mTOR/p70S6K signaling pathway and the inhibitory action of LY-2584702.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LY-2584702.

In Vitro p70S6K Kinase Assay

This assay measures the direct inhibitory effect of LY-2584702 on the enzymatic activity of p70S6K.

Materials:

-

Recombinant active p70S6K enzyme

-

S6K substrate peptide (e.g., KRRRLASLR)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

-

ATP

-

LY-2584702 (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of LY-2584702 in DMSO and then in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a multi-well plate, add the kinase assay buffer, the S6K substrate peptide, and the diluted LY-2584702 or vehicle control (DMSO).

-

Add the recombinant p70S6K enzyme to each well to initiate the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of LY-2584702 and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro p70S6K kinase assay.

Western Blot Analysis of Phosphorylated S6 Ribosomal Protein (p-rpS6)

This method is used to assess the cellular activity of LY-2584702 by measuring the phosphorylation status of its downstream target, rpS6.

Materials:

-

HCT116 colon cancer cells or other suitable cell line

-

Cell culture medium and supplements

-

LY-2584702

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed HCT116 cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-rpS6 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total rpS6 to confirm equal protein loading.

Cell Proliferation Assay

This assay determines the effect of LY-2584702 on the growth and proliferation of cancer cells.

Materials:

-

HCT116 colon cancer cells or other relevant cell lines

-

Complete cell culture medium

-

LY-2584-702

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LY-2584702 or vehicle control.

-

Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours.[9]

-

Assay Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy

In preclinical xenograft models, LY-2584702 has demonstrated significant anti-tumor efficacy. For instance, in HCT116 colon carcinoma and U87MG glioblastoma xenograft models, oral administration of LY-2584702 led to significant tumor growth inhibition.[7][10]

Conclusion

LY-2584702 is a selective inhibitor of p70S6K, a key kinase in the PI3K/Akt/mTOR signaling pathway. By inhibiting p70S6K, LY-2584702 effectively blocks the phosphorylation of rpS6, leading to a reduction in protein synthesis and inhibition of cell proliferation. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of LY-2584702 and similar targeted therapies. While showing promise in preclinical studies, the clinical development of LY-2584702 has faced challenges, highlighting the complexities of translating in vitro potency to clinical efficacy.[1] Nevertheless, LY-2584702 remains a valuable tool for studying the role of p70S6K in normal physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. worldwide.promega.com [worldwide.promega.com]

- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

The Selective p70S6K Inhibitor LY-2584702: A Technical Review of its Function in the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract: LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making its components attractive targets for therapeutic intervention.[3][4][5][6] LY-2584702 functions by inhibiting p70S6K, which in turn prevents the phosphorylation of the S6 ribosomal protein, a key step in the regulation of protein synthesis and cell proliferation.[7] Preclinical studies demonstrated significant antitumor activity both in vitro and in vivo across various cancer models.[8][9] However, despite promising preclinical data, the compound showed a lack of clinical efficacy in a Phase I trial in patients with advanced solid tumors, which led to the termination of its development for oncology indications.[1][2] This technical guide provides an in-depth review of LY-2584702's mechanism of action, summarizes its preclinical and clinical data, and presents detailed experimental protocols relevant to its evaluation.

Introduction: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a highly conserved intracellular pathway that plays a pivotal role in regulating cell cycle progression, proliferation, growth, survival, and metabolism.[3][5] Aberrant activation of this pathway is one of the most common molecular alterations in human cancer, often driven by mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[4][6] One of the key downstream nodes of this pathway is the mammalian target of rapamycin (mTOR), which forms two distinct complexes: mTORC1 and mTORC2.[4] mTORC1, in particular, controls protein synthesis by phosphorylating and activating p70S6K and inhibiting the translation repressor 4E-BP1.[4] Activated p70S6K then phosphorylates the 40S ribosomal protein S6 (rpS6), enhancing the translation of specific mRNAs that encode ribosomal proteins and other components of the translational machinery, thereby promoting cell growth and proliferation.[7] Given its crucial role, p70S6K represents a strategic target for cancer therapy.

Mechanism of Action of LY-2584702

LY-2584702 is an orally available, small-molecule inhibitor that selectively targets p70S6K.[7][10] It acts in an ATP-competitive manner, binding to the kinase domain of p70S6K and preventing the transfer of phosphate to its substrates.[1] The primary downstream consequence of p70S6K inhibition by LY-2584702 is the blockade of S6 ribosomal protein phosphorylation.[7][11] This action disrupts normal ribosomal function, leading to a decrease in the synthesis of key proteins required for cell growth and division, ultimately resulting in reduced cellular proliferation.[7][12]

Preclinical Profile

LY-2584702 demonstrated potent activity in a range of preclinical models. Its efficacy was established through biochemical assays, cellular functional assays, and in vivo tumor xenograft studies.

In Vitro Activity

The inhibitory potential of LY-2584702 was quantified against its primary target and in cellular contexts. The compound showed high selectivity for p70S6K with nanomolar potency.[8][11] In cancer cell lines, it effectively inhibited the phosphorylation of the downstream target rpS6 and suppressed cell proliferation.[8][9][11]

| Parameter | Assay Type | Value (IC50) | Cell Line / System | Citation |

| p70S6K Inhibition | Enzymatic Assay | 4 nM | Cell-free | [8][10][11] |

| S6K1 Inhibition | Enzymatic Assay | 2 nM | Cell-free | [8][9] |

| pS6 Inhibition | Cellular Assay | 100 - 240 nM | HCT116 Colon Cancer | [8][10][11] |

| Related Kinase Activity | Enzymatic Assay | 58 - 176 nM | MSK2, RSK2 | [8][9] |

| Cell Proliferation | Cellular Assay | Significant inhibition at 100 nM | A549 Lung Cancer | [8][9] |

| Cell Proliferation | Cellular Assay | Significant inhibition at 600 nM | SK-MES-1 Lung Cancer | [8][9] |

In Vivo Efficacy

In animal models, LY-2584702 demonstrated significant, dose-dependent antitumor activity.[8][9] The compound was evaluated in xenograft models of human glioblastoma and colon carcinoma, showing a marked reduction in tumor growth.[8][9]

| Model | Cancer Type | Dosing Schedule | Outcome | Citation |

| U87MG Xenograft | Glioblastoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy | [8][9] |

| HCT116 Xenograft | Colon Carcinoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy | [8][9][11] |

| HCT116 Xenograft | Colon Carcinoma | TMED50: 2.3 mg/kg | Statistically significant tumor growth reduction | [8][9] |

| HCT116 Xenograft | Colon Carcinoma | TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [8][9] |

Clinical Development

LY-2584702 tosylate entered a Phase I clinical trial to determine its safety, tolerability, and maximum tolerated dose (MTD) in patients with advanced solid tumors.[1][13] While the compound demonstrated target engagement via pharmacodynamic analysis of skin biopsies, it ultimately failed to produce objective tumor responses.[1]

| Parameter | Description | Citation |

| Study Phase | Phase I, multicenter, dose-escalation | [1][13] |

| Patient Population | 34 patients with advanced solid tumors | [1] |

| Dosing Schedules | Once-daily (QD) and twice-daily (BID) on a 28-day cycle | [1][13] |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [1][13] |

| Dose-Limiting Toxicities (DLTs) | Grade 3: Vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | [1][13] |

| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose | [1][13] |

| Clinical Response | No objective responses observed at MTD levels | [1] |

| Development Status | Terminated for oncology indications due to lack of clinical efficacy | [2] |

Experimental Protocols

The following sections describe representative methodologies for the preclinical evaluation of a p70S6K inhibitor like LY-2584702. These protocols are generalized from standard laboratory practices and the information cited.

In Vitro S6K1 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of LY-2584702 on purified p70S6K enzyme.

-

Principle: A radiometric or fluorescence-based assay measuring the phosphorylation of a specific S6K substrate peptide by recombinant S6K1 enzyme in the presence of ATP.

-

Methodology:

-

Reagents: Recombinant human S6K1 enzyme, biotinylated substrate peptide, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and serial dilutions of LY-2584702 in DMSO.

-

Procedure: Add S6K1 enzyme to wells of a 96-well plate containing assay buffer and varying concentrations of LY-2584702.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP (radiolabeled [γ-33P]ATP for radiometric assays).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: For radiometric assays, capture the phosphorylated peptide on a filter membrane and measure radioactivity using a scintillation counter. For fluorescence-based assays (e.g., LanthaScreen™), measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]

-

Cellular Phospho-S6 (pS6) Inhibition Assay

-

Objective: To measure the ability of LY-2584702 to inhibit p70S6K signaling in a cellular context.

-

Principle: Western blotting is used to detect the levels of phosphorylated S6 ribosomal protein (pS6) relative to total S6 protein in cancer cells treated with the inhibitor.

-

Methodology:

-

Cell Culture: Plate HCT116 colon cancer cells in 6-well plates and grow to 70-80% confluency.[11]

-

Treatment: Treat the cells with vehicle (DMSO) or increasing concentrations of LY-2584702 for a specified duration (e.g., 24 hours).[11]

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies specific for phospho-S6 (Ser235/236) and total S6. Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize pS6 levels to total S6 levels and calculate the percentage of inhibition relative to the vehicle control to determine the cellular IC50.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the antitumor efficacy of LY-2584702 in a living organism.

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nu/nu nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of HCT116 or U87MG cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.[8][9]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, LY-2584702 at various doses, e.g., 2.5 and 12.5 mg/kg). Administer treatment orally twice daily (BID).[8][9]

-

Monitoring: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

-

Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).

-

Analysis: Compare the mean tumor volume and growth rates between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).

-

Conclusion

LY-2584702 is a well-characterized, selective inhibitor of p70S6K that effectively blocks the PI3K/Akt/mTOR signaling pathway at a key downstream node. It demonstrated robust and promising antitumor activity in preclinical cancer models, validating p70S6K as a therapeutic target. However, the compound's clinical development for cancer was halted due to a lack of efficacy and a challenging pharmacokinetic profile in a Phase I study.[1][2] Subsequent research has explored the potential of LY-2584702 in other indications, such as dyslipidemia, highlighting the complex and pleiotropic roles of the mTOR pathway.[2] The story of LY-2584702 serves as a critical case study in drug development, illustrating the frequent disconnect between preclinical promise and clinical success and underscoring the complexities of targeting ubiquitous signaling pathways in oncology.

References

- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Developmental History of LY-2584702: A Selective p70S6K Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY-2584702 is a potent, selective, and orally bioavailable adenosine triphosphate (ATP)-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K). Developed by Eli Lilly and Company, it represents a targeted therapeutic approach against a key downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers. This document provides a comprehensive overview of the discovery, preclinical development, and clinical history of LY-2584702, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and developmental workflow. Despite promising preclinical activity, its development for oncology was ultimately halted due to a lack of clinical efficacy and challenging pharmacokinetic properties.

Introduction and Rationale for Targeting p70S6K

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. p70S6K (also known as S6K1), a serine/threonine kinase, is a major downstream effector of the mTORC1 complex.[2] Upon activation, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6).[2] This phosphorylation event enhances the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which encode for ribosomal proteins and elongation factors.[1] The net result is an increase in protein synthesis capacity, which is essential for rapid cell growth and division.[3]

Given its pivotal role in promoting protein synthesis and cell growth, and its position downstream of mTOR, p70S6K was identified as a strategic target. Inhibiting p70S6K was hypothesized to suppress tumor growth by directly curtailing the cell's translational machinery, potentially offering a more focused intervention than broader PI3K or mTOR inhibitors with a different toxicity profile.

Discovery and Preclinical Profile of LY-2584702

LY-2584702 emerged from Eli Lilly's drug discovery program as a potent and highly selective inhibitor of p70S6K. Chemically, it is identified as 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine.[1] The tosylate salt form was utilized in clinical investigations.[4]

Mechanism of Action

LY-2584702 acts as an ATP-competitive inhibitor, binding to the kinase domain of p70S6K and preventing the phosphorylation of its substrates.[5] This direct inhibition blocks the downstream signaling cascade, leading to a reduction in rpS6 phosphorylation, decreased protein synthesis, and an overall inhibition of cellular proliferation.[3]

In Vitro Potency and Selectivity

LY-2584702 demonstrated high potency in enzymatic assays and cell-based models. It exhibited some activity against related kinases at higher concentrations but was considered highly selective for p70S6K.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | p70S6K (enzymatic assay) | 4 nM | [3] |

| IC50 | S6K1 (enzymatic assay) | 2 nM | [6] |

| IC50 | pS6 Inhibition (HCT116 cells) | 0.1 - 0.24 µM | [3][7] |

| IC50 | MSK2 (enzymatic assay) | 58 - 176 nM | [6] |

| IC50 | RSK (enzymatic assay) | 58 - 176 nM | [6] |

Table 1: In Vitro Activity of LY-2584702.

In Vivo Antitumor Efficacy

The promising in vitro results were translated into significant single-agent antitumor activity in preclinical xenograft models of human cancer.

| Animal Model | Cell Line | Dosing Schedule | Outcome | Reference |

| Mouse Xenograft | HCT116 (Colon) | 2.5 mg/kg BID | Significant Efficacy | [6] |

| Mouse Xenograft | HCT116 (Colon) | 12.5 mg/kg BID | Significant Efficacy | [6][7] |

| Mouse Xenograft | U87MG (Glioblastoma) | 2.5 mg/kg BID | Significant Efficacy | [6] |

| Mouse Xenograft | U87MG (Glioblastoma) | 12.5 mg/kg BID | Significant Efficacy | [6] |

| Mouse Xenograft | HCT116 (Colon) | TMED50: 2.3 mg/kg | Statistically significant tumor growth reduction | [2] |

| Mouse Xenograft | HCT116 (Colon) | TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [2] |

Table 2: In Vivo Efficacy of LY-2584702 in Xenograft Models. (BID: twice daily; TMED: threshold minimum effective dose)

Clinical Development

LY-2584702 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.

Phase 1 Trial Results

Multiple Phase 1 studies were conducted. One key study enrolled 34 patients with advanced solid tumors who received LY-2584702 on either a once-daily (QD) or twice-daily (BID) schedule.[4]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [4] |

| Dose-Limiting Toxicities (DLTs) | Grade 3: Vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | [4] |

| Objective Responses | None observed | [4] |

| Pharmacokinetic Profile | Substantial variability in exposure; not dose-proportional with increasing dose | [4] |

Table 3: Summary of Key Phase 1 Clinical Trial Findings.

Discontinuation and Future Directions

Despite strong preclinical data, the clinical development of LY-2584702 for cancer was terminated. The primary reasons were the lack of objective tumor responses at the MTD and a challenging pharmacokinetic profile characterized by high variability.[4][8]

Subsequent research has explored other potential uses. One study noted that LY-2584702 could reduce low-density lipoprotein cholesterol and triglycerides, suggesting a potential application in dyslipidemia.[8] However, this was confounded by the discovery that a metabolite, 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), could be associated with hepatotoxicity, presenting a significant hurdle for further development.[8]

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key assays used in the evaluation of LY-2584702, based on standard laboratory practices and published data.

In Vitro p70S6K Kinase Assay

This protocol describes a method to determine the IC50 of an inhibitor against purified p70S6K enzyme.

-

Reagent Preparation :

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.

-

ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay is typically near the Km for ATP (e.g., 25 µM).

-

Substrate: A synthetic peptide substrate for p70S6K (e.g., KRRRLASLR) at a concentration of ~100 nM.

-

Enzyme: Purified, active p70S6K enzyme diluted in Kinase Dilution Buffer.

-

Inhibitor: Prepare a serial dilution of LY-2584702 in DMSO, followed by a final dilution in Kinase Buffer.

-

-

Assay Procedure :

-

In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor solution. For controls, add buffer with DMSO.

-

Add 10 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection :

-

Terminate the reaction and quantify ADP formation using a luminescence-based kit (e.g., ADP-Glo™).

-

Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP (45 min incubation).

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (45 min incubation).

-

Read luminescence on a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based Phospho-S6 Western Blot Protocol

This protocol details the measurement of p70S6K activity in cells by quantifying the phosphorylation of its direct substrate, rpS6.

-

Cell Culture and Treatment :

-

Seed HCT116 colon cancer cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if assessing pathway activation.

-

Treat cells with varying concentrations of LY-2584702 (e.g., 0.01 µM to 10 µM) for 24 hours. Include a DMSO vehicle control.

-

-

Lysate Preparation :

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na₃VO₄).

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting :

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation and Detection :

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-rpS6 (Ser235/236).

-

Wash the membrane 3x for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 5 minutes each with TBST.

-

To confirm equal protein loading, strip the membrane and re-probe for total rpS6 or a loading control like β-actin.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software.

-

Animal Xenograft Model Protocol

This protocol outlines the procedure for evaluating the in vivo efficacy of LY-2584702 in a subcutaneous tumor model.

-

Cell Preparation and Implantation :

-

Culture HCT116 or U87MG cells under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).

-

-

Tumor Growth and Treatment Initiation :

-

Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration :

-

Prepare LY-2584702 in a suitable vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Administer LY-2584702 (e.g., at 2.5 or 12.5 mg/kg) or vehicle control orally, twice daily (BID).

-

Monitor animal weight and general health three times weekly as indicators of toxicity.

-

-

Efficacy Evaluation :

-

Continue caliper measurements of tumor volume twice weekly throughout the study (typically 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

-

-

Data Analysis :

-

Plot the mean tumor volume for each group over time.

-

Calculate the percent tumor growth inhibition (% TGI) for the treated groups compared to the vehicle control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed antitumor effect.

-

Conclusion

LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K that demonstrates the feasibility of targeting this key node in the PI3K/Akt/mTOR pathway. It showed significant promise in preclinical in vitro and in vivo models, effectively inhibiting its target and suppressing tumor growth. However, its journey illustrates the critical challenges of drug development, as this preclinical efficacy did not translate into clinical benefit for oncology patients. The program was halted due to a combination of poor clinical response and a highly variable pharmacokinetic profile. The story of LY-2584702 serves as a valuable case study for researchers, highlighting the stringent requirements for both potent pharmacology and predictable clinical behavior necessary for a successful targeted cancer therapeutic.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. p70S6K Kinase Enzyme System Application Note [promega.sg]

An In-depth Technical Guide to LY-2584702 Free Base: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making p70S6K an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of LY-2584702 free base. Detailed, replicable protocols for key in vitro and in vivo assays are presented to facilitate further research and development of this and similar molecules.

Chemical Structure and Properties

LY-2584702 is a small molecule inhibitor with the chemical name 4-(4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | MedChemExpress |

| Molecular Formula | C₂₁H₁₉F₄N₇ | MedChemExpress |

| Molecular Weight | 445.42 g/mol | [2] |

| CAS Number | 1082949-67-4 | [2] |

| Canonical SMILES | CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | MedChemExpress |

| Appearance | White to off-white solid | Selleck Chemicals |

| Solubility | DMSO: >22.3 mg/mL | [3] |

Mechanism of Action and Signaling Pathway

LY-2584702 selectively inhibits p70S6K, a serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival.[3] p70S6K is a key component of the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, mTOR phosphorylates and activates p70S6K, which in turn phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6). Phosphorylation of rpS6 enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational machinery, thereby promoting protein synthesis and cell growth.

By competitively binding to the ATP-binding pocket of p70S6K, LY-2584702 prevents its catalytic activity, leading to a blockage of downstream signaling.[1] This results in the inhibition of rpS6 phosphorylation, a reduction in protein synthesis, and ultimately, an arrest of cell cycle progression and proliferation.

Caption: PI3K/Akt/mTOR/p70S6K Signaling Pathway and the inhibitory action of LY-2584702.

In Vitro Efficacy

The inhibitory activity of LY-2584702 has been quantified in various in vitro assays.

| Assay | Cell Line / Enzyme | IC₅₀ | Reference(s) |

| p70S6K Enzymatic Assay | Purified p70S6K | 4 nM | [2] |

| pS6 Inhibition Assay | HCT116 Colon Cancer Cells | 0.1-0.24 µM | [2] |

Detailed Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo evaluation of LY-2584702 and other p70S6K inhibitors.

p70S6K Enzymatic Assay

This protocol is adapted from a general ADP-Glo™ Kinase Assay for p70S6K.[4]

Materials:

-

Recombinant p70S6K enzyme

-

S6K substrate peptide (e.g., KKRNRTLTV)

-

ATP

-

p70S6K Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[4]

-

LY-2584702 (or other test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of LY-2584702 in p70S6K Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO).

-

Add 2 µl of p70S6K enzyme (e.g., 12.5 ng) to each well.

-

Add 2 µl of a mixture of the S6K substrate peptide and ATP to initiate the reaction. The final concentrations should be optimized, for example, 100 µM substrate and 25 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.[4]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[4]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[4]

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the p70S6K enzymatic assay.

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of LY-2584702 on the proliferation of HCT116 cells.[5]

Materials:

-

HCT116 cells

-

McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin[6]

-

LY-2584702

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture HCT116 cells in McCoy's 5a medium until they reach 70-90% confluency.[6]

-

Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]

-

Prepare serial dilutions of LY-2584702 in culture medium.

-

Remove the old medium from the wells and add 100 µl of the diluted compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous U87MG glioblastoma xenograft model to evaluate the in vivo efficacy of LY-2584702.[7][8]

Materials:

-

U87MG cells

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Matrigel

-

LY-2584702

-

Vehicle for oral administration

-

Calipers

Procedure:

-

Culture U87MG cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µl of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[8]

-

Monitor the mice for tumor growth. Tumors are typically palpable within a week.

-

Measure tumor volume every 2-3 days using calipers with the formula: (Length x Width²) / 2.[8]

-

When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[9]

-

Administer LY-2584702 (e.g., 12.5 mg/kg, twice daily) or vehicle orally to the respective groups.[2]

-

Continue treatment for a predetermined period (e.g., 14-21 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Caption: Workflow for the in vivo xenograft model.

Western Blot for Phospho-S6

This protocol is for detecting the phosphorylation of ribosomal protein S6 (a downstream target of p70S6K) in HCT116 cells treated with LY-2584702.

Materials:

-

HCT116 cells

-

LY-2584702

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with LY-2584702 at various concentrations for a specified time (e.g., 24 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-S6 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total S6 antibody as a loading control.

Conclusion

LY-2584702 is a valuable research tool for investigating the role of p70S6K in the PI3K/Akt/mTOR signaling pathway and its implications in cancer and other diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of p70S6K inhibition. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is encouraged.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. promega.com [promega.com]

- 5. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]

- 6. encodeproject.org [encodeproject.org]

- 7. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

Downstream Effects of p70S6K Inhibition by LY-2584702: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the downstream effects of p70 ribosomal S6 kinase (p70S6K) inhibition by the selective, ATP-competitive inhibitor, LY-2584702. p70S6K, a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, is a key regulator of cell growth, proliferation, and survival.[1] Its inhibition by LY-2584702 has been investigated as a potential anti-neoplastic strategy. This document details the mechanism of action of LY-2584702, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to p70S6K and the Inhibitor LY-2584702

The 70 kDa ribosomal protein S6 kinase (p70S6K) is a serine/threonine kinase that plays a pivotal role in the regulation of protein synthesis and cell growth.[2] As a downstream target of the mammalian target of rapamycin (mTOR), specifically mTORC1, p70S6K integrates signals from growth factors and nutrient availability to control cellular anabolic processes.[3] Upon activation, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation elongation factors.[4] Dysregulation of the PI3K/Akt/mTOR/p70S6K pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[5]

LY-2584702 is an orally available small molecule that acts as a potent and selective ATP-competitive inhibitor of p70S6K.[6] By binding to the ATP-binding pocket of the kinase, LY-2584702 prevents the phosphorylation of its downstream substrates, thereby impeding the signaling cascade that promotes cell proliferation and survival.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of LY-2584702.

Table 1: In Vitro Inhibitory Activity of LY-2584702

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (p70S6K enzyme assay) | 4 nM | Purified enzyme | [8] |

| IC50 (pS6 inhibition in cells) | 0.1 - 0.24 µM | HCT116 colon cancer cells | [8] |

Table 2: Preclinical In Vivo Efficacy of LY-2584702

| Animal Model | Treatment | Outcome | Reference(s) |

| U87MG glioblastoma xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [8] |

| HCT116 colon carcinoma xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [8] |

Table 3: Phase I Clinical Trial Data for LY-2584702 (NCT01394003)

| Parameter | Finding | Patient Population | Reference(s) |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Advanced solid tumors | [9] |

| Dose-Limiting Toxicities (DLTs) | Grade 3: vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | Advanced solid tumors | [9] |

| Clinical Response | No objective responses observed at the MTD | Advanced solid tumors | [9] |

| Pharmacodynamics | Reduction in phospho-S6 protein levels in skin biopsies | Advanced solid tumors | [9] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of LY-2584702 is the direct inhibition of p70S6K, leading to a blockade of downstream signaling.

The PI3K/Akt/mTOR/p70S6K Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR/p70S6K signaling pathway and the point of inhibition by LY-2584702.

Downstream Effects of p70S6K Inhibition

The inhibition of p70S6K by LY-2584702 leads to a cascade of downstream effects, primarily centered around the suppression of protein synthesis and cell cycle progression.

-

Inhibition of Ribosomal Protein S6 (rpS6) Phosphorylation: The most direct and measurable downstream effect of p70S6K inhibition is the reduced phosphorylation of rpS6.[8] This event is a key pharmacodynamic biomarker for assessing the activity of p70S6K inhibitors.

-

Decreased Protein Synthesis: By preventing the phosphorylation of rpS6 and other translational machinery components, LY-2584702 leads to a decrease in the synthesis of proteins essential for cell growth and proliferation.[1]

-

Cell Cycle Arrest: p70S6K is required for the G1/S phase transition of the cell cycle.[2] Its inhibition can lead to cell cycle arrest, thereby halting cell proliferation.

-

Induction of Apoptosis: In some cellular contexts, the inhibition of the pro-survival signaling mediated by p70S6K can lead to the induction of apoptosis.

Feedback Loops in the PI3K/Akt Pathway

A critical consideration in targeting the PI3K/Akt/mTOR pathway is the presence of negative feedback loops. p70S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), which is an upstream activator of PI3K.[10] Therefore, inhibition of p70S6K can relieve this negative feedback, leading to the paradoxical activation of upstream components of the PI3K/Akt pathway.[11] This feedback mechanism may contribute to the limited efficacy of single-agent p70S6K inhibitors in some settings.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of LY-2584702.

In Vitro p70S6K Kinase Assay

This protocol is for determining the in vitro inhibitory activity of LY-2584702 on purified p70S6K enzyme. A common method is a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human p70S6K enzyme

-

S6K substrate peptide (e.g., KRRRLASLR)[12]

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

LY-2584702 (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of LY-2584702 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add 1 µL of the LY-2584702 dilution or vehicle (DMSO) control.

-

Add 2 µL of a solution containing the p70S6K enzyme and S6K substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of LY-2584702 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-rpS6

This protocol is for assessing the in-cell activity of LY-2584702 by measuring the phosphorylation status of its downstream target, rpS6.

Materials:

-

HCT116 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

LY-2584702 (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-rpS6 (Ser235/236), anti-total rpS6, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of LY-2584702 or vehicle (DMSO) for a specified time (e.g., 24 hours).[8]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-rpS6 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total rpS6 and a loading control (e.g., β-actin) to normalize the data.

-

Quantify the band intensities to determine the relative levels of phospho-rpS6.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of LY-2584702 in a subcutaneous xenograft model using HCT116 or U87MG cells.

Materials:

-

HCT116 or U87MG cells

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

LY-2584702 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT116 or U87MG cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer LY-2584702 (e.g., 12.5 mg/kg) or vehicle control orally, twice daily (BID).[8]

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

LY-2584702 is a potent and selective inhibitor of p70S6K that effectively blocks the phosphorylation of its downstream target, rpS6, leading to the suppression of protein synthesis and cell proliferation. Preclinical studies have demonstrated its antitumor efficacy in xenograft models. However, Phase I clinical trials in patients with advanced solid tumors did not show objective responses at the maximum tolerated dose, and dose-limiting toxicities were observed.[9] The presence of negative feedback loops within the PI3K/Akt/mTOR pathway may contribute to the limited single-agent efficacy of p70S6K inhibitors. Future research may focus on combination strategies to overcome these resistance mechanisms and enhance the therapeutic potential of targeting p70S6K. This technical guide provides a comprehensive resource for researchers and drug development professionals working on p70S6K and its inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. promega.com [promega.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p70S6K Kinase Enzyme System Application Note [promega.jp]

The Role of LY-2584702 in the Inhibition of Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, with its dysregulation frequently implicated in various cancers. By targeting p70S6K, LY-2584702 directly interferes with the intricate machinery of protein synthesis, a fundamental process for tumor progression. This technical guide provides an in-depth analysis of the mechanism of action of LY-2584702, focusing on its role in inhibiting protein synthesis. It includes a summary of key quantitative data, detailed experimental methodologies for preclinical and clinical evaluation, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to LY-2584702 and its Target: p70S6K

LY-2584702 is a small molecule inhibitor that has been investigated for its potential as an antineoplastic agent.[1][2] Its primary molecular target is the p70 ribosomal protein S6 kinase (p70S6K), a serine/threonine kinase that plays a pivotal role in the regulation of messenger RNA (mRNA) translation.[3][4] p70S6K is a key downstream component of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade, a pathway often found to be hyperactivated in a wide range of human cancers.[2][3]